molecular formula C6H6N4 B11924330 Pyrrolo[2,1-f][1,2,4]triazin-2-amine

Pyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B11924330
M. Wt: 134.14 g/mol
InChI Key: BOIFBADFJBDLFT-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-2-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with hydrazine derivatives under specific conditions . Another method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine structure . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. For instance, the use of in situ prepared monochloramine solution for N-amination followed by cyclization with formamidine acetate is a notable method . This approach allows for the large-scale production of the compound, which is essential for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For example, it has been shown to inhibit kinase activity, which is crucial in cancer therapy . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,1-f][1,2,4]triazin-2-amine stands out due to its specific structural features that allow for unique interactions with molecular targets. Its ability to form stable complexes with enzymes and proteins makes it a valuable compound in drug development and other scientific research areas .

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFBADFJBDLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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